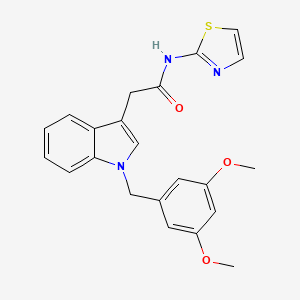

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

Description

This compound is a synthetic small molecule featuring a 1H-indole core substituted at the 1-position with a 3,5-dimethoxybenzyl group and at the 3-position with an acetamide-linked thiazol-2-yl moiety.

Properties

IUPAC Name |

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c1-27-17-9-15(10-18(12-17)28-2)13-25-14-16(19-5-3-4-6-20(19)25)11-21(26)24-22-23-7-8-29-22/h3-10,12,14H,11,13H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNOXMQHBILFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide is an indole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Structure and Properties

The compound features a complex structure consisting of an indole moiety, a thiazole group, and a dimethoxybenzyl substituent. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 378.4 g/mol. The structural characteristics contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress.

- Anticancer Properties : Indole derivatives are known for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the caspase pathway and inhibit cell cycle progression.

- Anti-inflammatory Effects : The thiazole moiety may contribute to anti-inflammatory activities by modulating inflammatory pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HepG2 | 6.19 | Induction of apoptosis |

| MCF-7 | 5.10 | Cell cycle arrest |

| HCT116 | 15.00 | Apoptosis via caspase activation |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant potential has been evaluated using assays such as the DPPH and TBARS methods. The compound demonstrated significant inhibition of lipid peroxidation, indicating its effectiveness in reducing oxidative damage.

Comparative Studies

Comparative studies with related compounds have highlighted the unique biological profile of this indole derivative. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethoxy-N-methylindole | Dimethoxy groups on indole | Anticancer properties |

| Thiazolidinone derivatives | Thiazole core | Antidiabetic, antioxidant |

These comparisons underscore the enhanced activity attributed to the combination of structural features present in this compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vitro Studies : In vitro assays on various cancer cell lines showed promising results in terms of cell viability reduction and apoptosis induction.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential for clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs identified in the evidence, focusing on structural motifs, biological activities, and structure-activity relationships (SAR).

Table 1: Key Structural and Pharmacological Comparisons

Structural Variations and Pharmacological Implications

Core Heterocycles: The pyrimidinone-thioacetamide in introduces a pyrimidinone ring, which likely enhances kinase binding affinity compared to the indole core in the target compound. The trifluoromethyl (CF3) group on benzothiazole may improve metabolic stability .

Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound contrasts with the 3,5-dimethoxyphenyl group in . The latter’s pyrimidinone ring may allow better steric complementarity with CK1’s ATP-binding pocket . Thiazole vs.

Linker Modifications :

- Thioacetamide vs. Ethylacetamide : The ethyl linker in ’s melatonin derivative reduces conformational flexibility compared to the direct acetamide linkage in the target compound, possibly altering target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.